

# An In-depth Technical Guide to Phenyl Aminosalicylate: Chemical Properties and Structure Elucidation

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## Compound of Interest

Compound Name: Phenyl aminosalicylate

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This document provides a comprehensive technical overview of **Phenyl aminosalicylate** (PAS), also known as Fenamisal. It details its core chemical and physical properties and outlines the primary analytical methodologies for its structural elucidation. This guide is intended to serve as a practical resource for professionals in chemical research and drug development.

## Core Chemical and Physical Properties

**Phenyl aminosalicylate** is the phenyl ester of 4-aminosalicylic acid.<sup>[1]</sup> It presents as a white crystalline solid or powder.<sup>[2][3]</sup> The compound was developed to have fewer side effects than simpler salts of its parent acid.<sup>[1][4]</sup> A summary of its key quantitative properties is presented below.

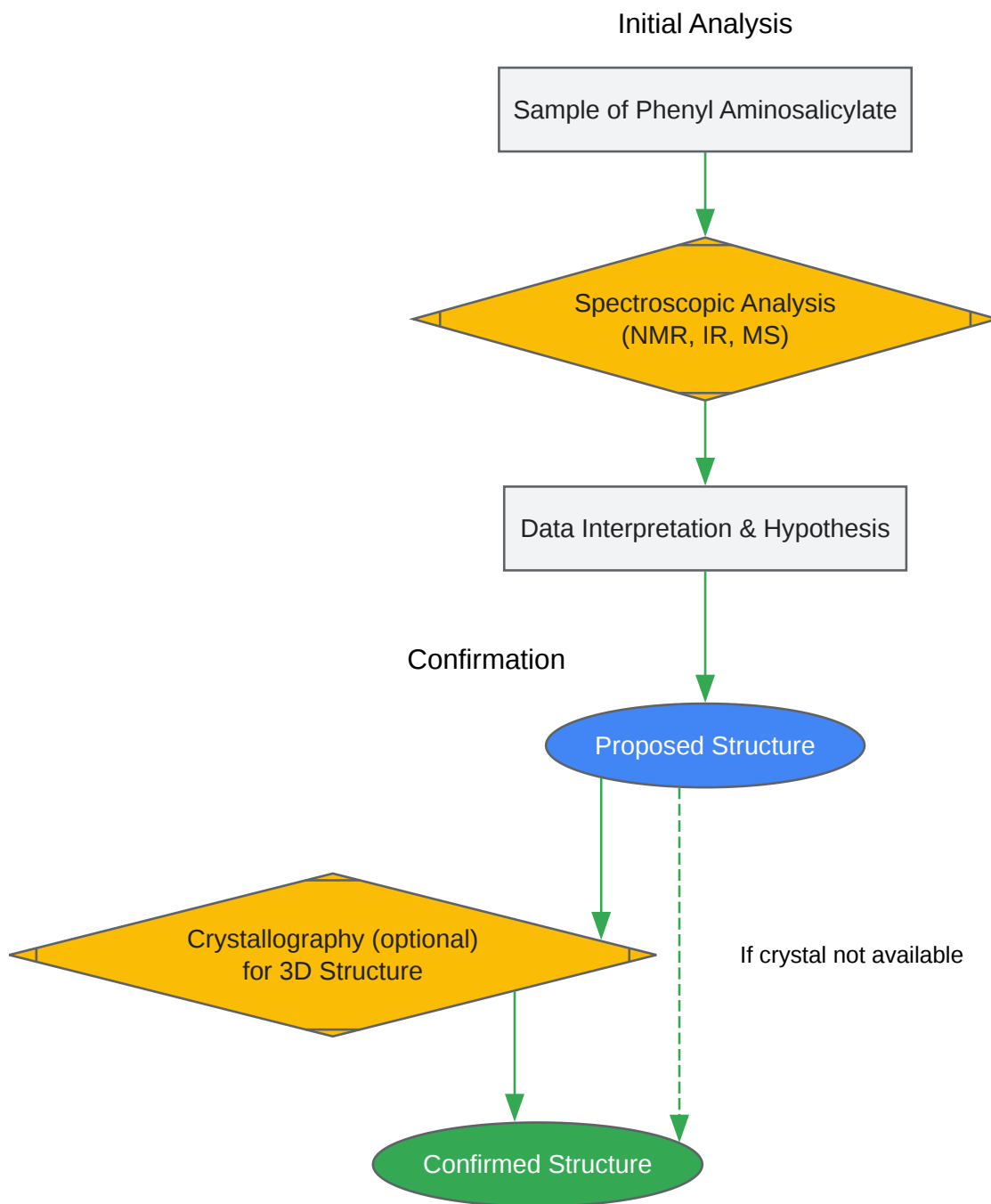
Table 1: Physicochemical Properties of **Phenyl Aminosalicylate**

Property	Value	Source(s)
IUPAC Name	phenyl 4-amino-2-hydroxybenzoate	[1]
CAS Number	133-11-9	[1][5]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	229.23 g/mol	[1][5][6]
Monoisotopic Mass	229.0739 Da	[1][6]
Appearance	White crystalline solid/powder	[2][3]
Melting Point	150-153 °C	[3][5]
Boiling Point	371.13 °C (rough estimate)	
Solubility	Water: 0.7 mg/100 ml	[5]
DMSO: Slightly Soluble		
Methanol: Slightly Soluble		
Ethanol & Ether: Soluble	[2]	
Topological Polar Surface Area	72.6 Å <sup>2</sup>	[1]
Collision Cross Section	163.4 Å <sup>2</sup> ([M+H] <sup>+</sup> )	[1]

## Structure Elucidation Methodologies

The definitive identification and structural confirmation of **Phenyl aminosalicylate** rely on a combination of modern spectroscopic techniques. The general workflow for this process involves initial analysis using non-destructive spectroscopic methods, followed by confirmatory techniques.

## General Workflow for Structure Elucidation



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Caption: General workflow for the structural validation of a small molecule.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the structural elucidation of **Phenyl aminosalicylate**.

#### Experimental Protocol ( $^1\text{H}$ NMR)

- Sample Preparation: Accurately weigh 5-10 mg of **Phenyl aminosalicylate** into a clean vial. [7]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). Swirl gently to dissolve the sample completely. [7]
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. [7]
- Data Acquisition: Place the sample in a high-field NMR spectrometer. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds. [7]

**Data Interpretation** The  $^1\text{H}$  NMR spectrum will show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two separate rings will appear as complex multiplets in the aromatic region (~6.5-8.0 ppm). The amine ( $-\text{NH}_2$ ) and hydroxyl ( $-\text{OH}$ ) protons will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

**Caption:** Key proton environments and their expected NMR chemical shifts.

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

#### Experimental Protocol (FTIR)

- Sample Preparation: The KBr wafer technique is common. [1] A small amount of **Phenyl aminosalicylate** (1-2 mg) is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr) powder.

- Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[8]</sup>

Data Interpretation The IR spectrum of **Phenyl aminosalicylate** will exhibit characteristic absorption bands for its functional groups:

- O-H Stretch: A broad band around 3300-3500  $\text{cm}^{-1}$  for the hydroxyl group.
- N-H Stretch: Two distinct sharp peaks around 3350-3450  $\text{cm}^{-1}$  for the primary amine group ( $-\text{NH}_2$ ).
- Aromatic C-H Stretch: Bands just above 3000  $\text{cm}^{-1}$ .
- C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic): Several bands in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch (Ester): Strong bands in the 1100-1300  $\text{cm}^{-1}$  region.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

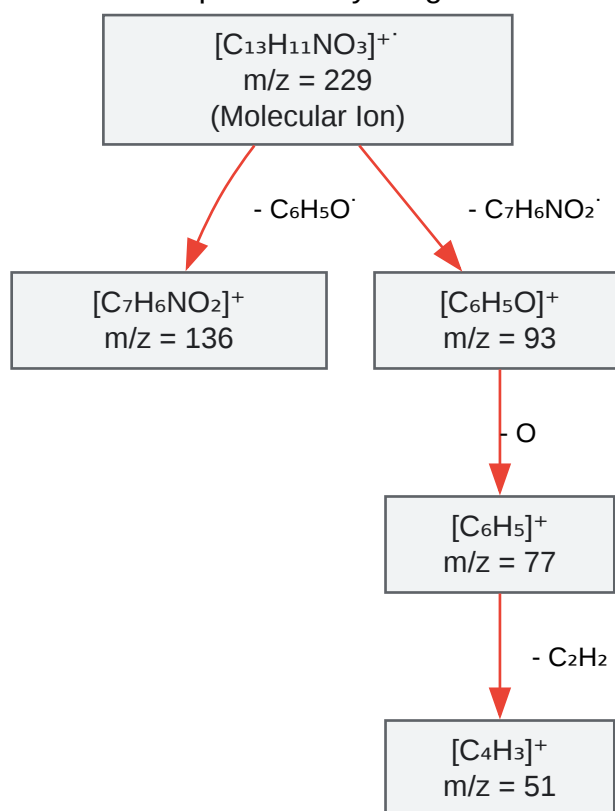
#### Experimental Protocol (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.<sup>[9]</sup>
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their  $m/z$  ratio by a mass analyzer.

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.[10]

**Data Interpretation** The mass spectrum will show a molecular ion peak ( $[M]^+$ ) corresponding to the molecular weight of the compound (m/z 229). Key fragmentation pathways can be predicted based on the structure, providing further structural evidence.

#### Predicted Mass Spectrometry Fragmentation Pathway



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Caption: A plausible fragmentation pattern for **Phenyl aminosalicylate** in MS.

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline molecule.[11] It provides precise data on bond lengths, bond angles, and intermolecular interactions.

#### Experimental Protocol

- **Crystallization:** The primary and often most difficult step is to grow a high-quality single crystal (typically >0.1 mm).<sup>[11]</sup> This is achieved by methods like slow evaporation of a solvent or vapor diffusion.
- **Data Collection:** The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal rotates, a detector collects the diffraction pattern.<sup>[11]</sup>
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell and space group. Computational methods are used to solve the phase problem, generating an electron density map from which an atomic model is built and refined to fit the experimental data.<sup>[11]</sup>

**Data Interpretation** A successful analysis yields a definitive 3D model of the molecule, confirming the connectivity of all atoms and their spatial arrangement. This technique provides absolute structural proof, validating the hypotheses generated from spectroscopic data.

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